molecular formula C12H12N2 B13986059 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- CAS No. 86803-30-7

1H-Imidazole, 4-ethenyl-1-(phenylmethyl)-

Cat. No.: B13986059
CAS No.: 86803-30-7
M. Wt: 184.24 g/mol
InChI Key: FVWVRPCBPJOCPV-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-ethenyl-1-(phenylmethyl)-: is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce ethyl-substituted imidazoles.

Scientific Research Applications

1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Imidazole derivatives are known for their antimicrobial and antifungal properties, making them potential candidates for drug development.

    Industry: The compound can be used in the production of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phenylmethyl and ethenyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- is unique due to the presence of both phenylmethyl and ethenyl groups, which confer distinct chemical properties and potential applications. The combination of these groups can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts.

Properties

CAS No.

86803-30-7

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

1-benzyl-4-ethenylimidazole

InChI

InChI=1S/C12H12N2/c1-2-12-9-14(10-13-12)8-11-6-4-3-5-7-11/h2-7,9-10H,1,8H2

InChI Key

FVWVRPCBPJOCPV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN(C=N1)CC2=CC=CC=C2

Origin of Product

United States

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